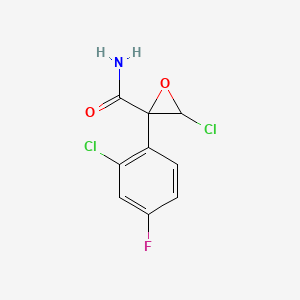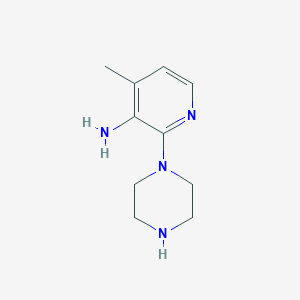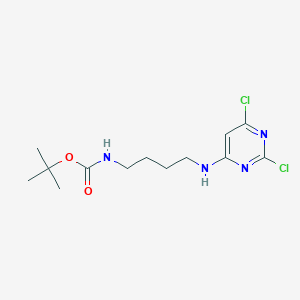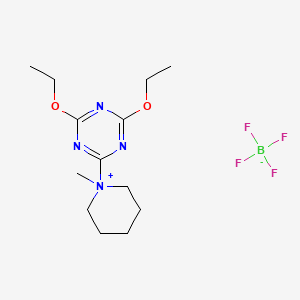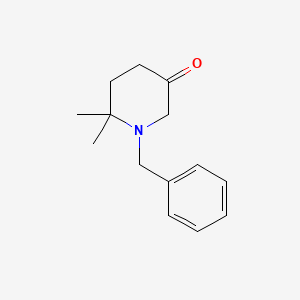
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-phenylalanine.
Protection of Amine Group: The amine group of L-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Hydroxylation: The protected amino acid undergoes hydroxylation at the β-position using a suitable oxidizing agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Deprotection: Trifluoroacetic acid in dichloromethane is used to remove the Boc group.
Major Products Formed
Oxidation: Formation of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-oxo-3-phenylpropanoic acid.
Reduction: Regeneration of this compound.
Deprotection: Formation of (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid.
Scientific Research Applications
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It participates in pathways related to amino acid metabolism and peptide synthesis.
Effects: The compound’s effects are mediated through its ability to act as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-3-phenylpropanoic acid: Lacks the Boc protecting group.
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-oxo-3-phenylpropanoic acid: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining its stereochemistry is particularly noteworthy.
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m0/s1 |
InChI Key |
NONUVMOXNPGTBK-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@H](C1=CC=CC=C1)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


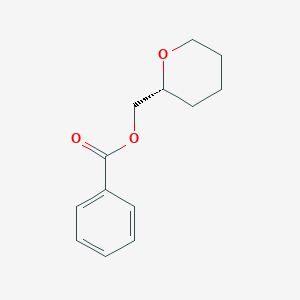
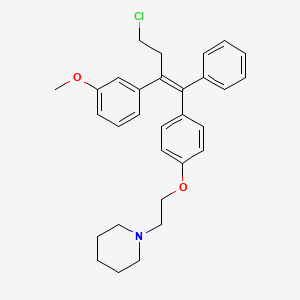
![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
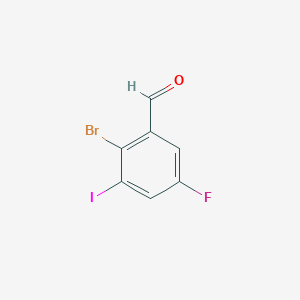

![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

